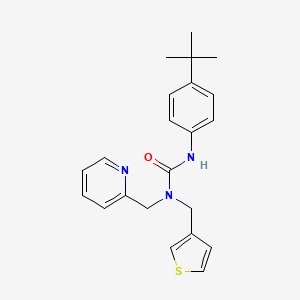

3-(4-(叔丁基)苯基)-1-(吡啶-2-基甲基)-1-(噻吩-3-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

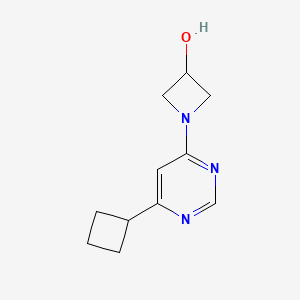

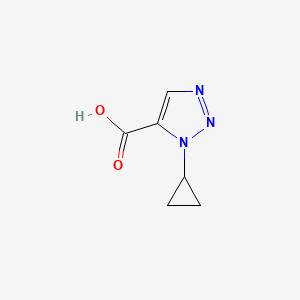

The compound "3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents due to their ability to inhibit various biological pathways involved in cancer cell proliferation .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the coupling of aryl and urea fragments. In the context of anticancer research, these compounds are designed using computer-aided methods to optimize their interactions with biological targets. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been reported, where these compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines . Similarly, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been described, with a focus on their antiproliferative effects and the induction of apoptosis in cancer cells .

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of substituents on the aryl rings, such as tert-butyl groups, can significantly influence the compound's binding affinity and specificity towards biological targets. The molecular docking studies of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have shown that certain structural features, such as the thioether linker and the meta-positioned arylurea moiety, are important for potent VEGFR-2 tyrosine kinase inhibition .

Chemical Reactions Analysis

Diaryl urea derivatives undergo various chemical reactions that are essential for their biological activity. For example, the coupling reactions used in their synthesis are critical for creating the desired molecular architecture. The reactivity of these compounds can also be influenced by the presence of substituents, which can affect their ability to interact with enzymes and receptors involved in cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and melting point, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can be tailored through the introduction of specific functional groups. For instance, the introduction of a tert-butyl group can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes . Additionally, the crystal structure and vibrational properties of these compounds can provide insights into their stability and interactions with biological targets .

科学研究应用

农业应用和环境影响

尿素衍生物,如 3-(4-(叔丁基)苯基)-1-(吡啶-2-基甲基)-1-(噻吩-3-基甲基)脲,在农业和环境健康方面具有显著的应用。最近的研究阐明了尿素作为氮肥所面临的挑战,强调了 NH3 挥发和 NO2- 积累等问题。研究人员探索了使用脲酶抑制剂(如 N-(正丁基)硫代膦酰胺 (NBPT))来减轻这些不利影响,从而提高尿素肥料的效率。此类抑制剂在减少施用尿素的土壤中 NH3 挥发和 NO2- 积累方面发挥着至关重要的作用,最终促进了更好的农业实践和环境可持续性 (Bremner,1995)。

人类健康和安全注意事项

尿素及其衍生物在农业实践中的应用也引起了人们对人类健康的担忧。研究指出,用于减少尿素基肥料中 NH3 损失的脲酶和硝化抑制剂(如 NBPT 和双氰胺 (DCD))存在潜在风险。这些抑制剂在食品中的残留物(例如在经过处理的牧场上放牧的奶牛的牛奶中)需要一个全面的风险评估框架来评估对人类健康的潜在风险。至关重要的是要确保这些抑制剂在减少温室气体排放方面的好处不会损害食品安全和公共健康 (Ray 等,2020)。

尿素衍生物在医学应用中

在医学领域,尿素衍生物的相关性延伸到它们作为脲酶抑制剂的作用,特别是在对抗胃肠道中的幽门螺杆菌和泌尿道中的变形杆菌等细菌引起的感染。虽然这些抑制剂的临床应用仍在发展中,但大量研究致力于探索这些化合物在医学应用中的潜力。这突出了尿素衍生物的多方面性质,强调了它们在农业和环境领域之外对人类健康领域的重要性 (Kosikowska 和 Berlicki,2011)。

属性

IUPAC Name |

3-(4-tert-butylphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-22(2,3)18-7-9-19(10-8-18)24-21(26)25(14-17-11-13-27-16-17)15-20-6-4-5-12-23-20/h4-13,16H,14-15H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUXHFSYOAGMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)

![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)

![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)